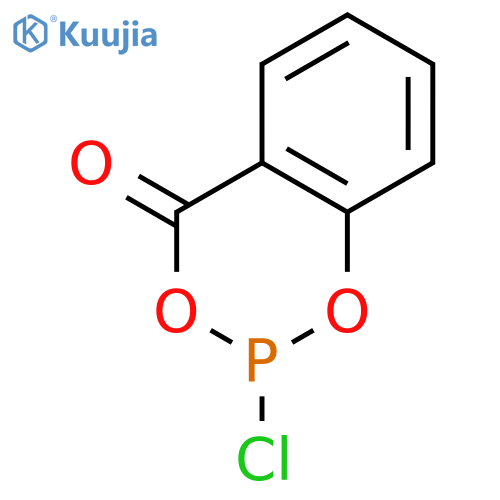Cas no 5381-99-7 (2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one)

2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-4H-benzo[d][1,3,2]dioxaphosphinin-4-one
- 2-Chloro-1,3,2-benzodioxaphosphorin-4-one
- ChloroHbenzodioxaphosphorinone
- 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
- Salicylchlorophosphite
- 2-chloro-1,3,2-benzodioxaphosphinin-4-one
- 2-Chloro-4H-1,2,3-benzodioxaphosphorin-4-one
- SalPCl Salicyl chlorophosphite
- SalPCl
- Van Boom's Reagent
- NSC 40209
- SCP
- Salicyl phosphorochloridite
- Salicyl chlorophosphite
- 2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one
- MFCD00013353
- AKOS015850824
- D89370
- C7H4ClO3P
- 4H-1,3,2-Benzodioxaphosphorin-4-one, 2-chloro-
- NSC-40209
- 2-Chloro-1,3,2-benzodioxaphosphorin-4-one, 95%
- 5381-99-7
- 2-Chloro-4H-1 pound not2 pound not3-benzodioxaphosphorin-4-one
- CS-0044224
- AMY3123
- 2-chloro-4 H-1,3,2-benzodioxaphosphorin-4-one
- 2-Chloro-4H-1,2,3-benzodioxaphosphorin-4-one 90per cent
- NSC40209
- A15635
- 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one
- 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (90%)
- SCHEMBL259171
- DTXSID10285003
- BVOITXUNGDUXRW-UHFFFAOYSA-N
- BCP26788
- FT-0611777
- DB-020827
-
- MDL: MFCD00013353
- インチ: InChI=1S/C7H4ClO3P/c8-12-10-6-4-2-1-3-5(6)7(9)11-12/h1-4H
- InChIKey: BVOITXUNGDUXRW-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=O)OP(Cl)O2
計算された属性
- せいみつぶんしりょう: 201.95900
- どういたいしつりょう: 201.959
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 35.5A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 38.0 to 42.0 deg-C
- ふってん: 127-128 °C/11 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - ようかいど: 微溶性(4.7 g/l)(25ºC)、
- あんていせい: Water Sensitive
- PSA: 49.12000
- LogP: 2.70150
- ようかいせい: 未確定
- かんど: 湿度に敏感である、熱に敏感である
2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305 + P351 + P338-P310
- 危険物輸送番号:UN 3261 8/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 14-34
- セキュリティの説明: S26-S36/37/39-S43-S45
- 福カードFコード:3-10
-
危険物標識:

- 包装グループ:III
- 危険レベル:8
- 危険レベル:8
- ちょぞうじょうけん:0-10°C
- セキュリティ用語:8
- 包装等級:II
- リスク用語:R14; R34
- 包装カテゴリ:II
2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1210-5G |
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one |
5381-99-7 | >95.0%(T) | 5g |
¥475.00 | 2023-06-14 | |
| Ambeed | A171536-25g |
2-Chloro-4H-benzo[d][1,3,2]dioxaphosphinin-4-one |
5381-99-7 | 95% | 25g |
$289.0 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XL325-1g |
2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one |
5381-99-7 | 95.0%(T) | 1g |
¥131.6 | 2023-09-02 | |
| TRC | C365000-10g |
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (90%) |
5381-99-7 | 10g |
$ 152.00 | 2023-09-08 | ||
| TRC | C365000-100g |
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (90%) |
5381-99-7 | 100g |
$ 989.00 | 2023-09-08 | ||
| BAI LING WEI Technology Co., Ltd. | C1210-25G |
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one |
5381-99-7 | 95.0%(T) | 25G |
¥ 1750 | 2022-04-26 | |
| Ambeed | A171536-1g |
2-Chloro-4H-benzo[d][1,3,2]dioxaphosphinin-4-one |
5381-99-7 | 95% | 1g |
$24.0 | 2025-02-21 | |
| BAI LING WEI Technology Co., Ltd. | 376581-1G |
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, 95% |
5381-99-7 | 95% | 1G |
¥ 109 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | J30324124-25g |
2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one |
5381-99-7 | 95% | 25g |
¥2794 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J92098853-100g |
2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one |
5381-99-7 | 95+% | 100g |
¥8910 | 2023-11-24 |
2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one 関連文献
-
Fabienne Levi-Acobas,Adam Katolik,Pascal R?thlisberger,Thomas Cokelaer,Ivo Sarac,Masad J. Damha,Christian J. Leumann,Marcel Hollenstein Org. Biomol. Chem. 2019 17 8083
-
Qi Gao,Cristina Zaccaria,Marta Tontini,Laura Poletti,Paolo Costantino,Luigi Lay Org. Biomol. Chem. 2012 10 6673
-
3. Synthesis of phosphorylated fragments of Streptococcus pneumoniae type 19F capsular polysaccharideGiuseppina Soliveri,Anna Bertolotti,Luigi Panza,Laura Poletti,Christopher Jones,Luigi Lay J. Chem. Soc. Perkin Trans. 1 2002 2174
-
Jin Cui,Satoshi Kawatake,Yuichi Umegawa,Sébastien Lethu,Masaki Yamagami,Shigeru Matsuoka,Fuminori Sato,Nobuaki Matsumori,Michio Murata Org. Biomol. Chem. 2015 13 10279
-
Fabienne Levi-Acobas,Adam Katolik,Pascal R?thlisberger,Thomas Cokelaer,Ivo Sarac,Masad J. Damha,Christian J. Leumann,Marcel Hollenstein Org. Biomol. Chem. 2019 17 8083
2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-oneに関する追加情報
2-クロロ-2,4-ジヒドロ-1,3,2-ベンゾジオキサホスホニン-4-オン(CAS No. 5381-99-7)の総合解説:特性・応用・研究動向
2-クロロ-2,4-ジヒドロ-1,3,2-ベンゾジオキサホスホニン-4-オン(2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one)は、有機リン化合物の一種であり、CAS登録番号5381-99-7で特定される特殊な化学物質です。その分子構造は、ベンゾジオキサホスホニン骨格にクロロ基とケトン基が結合した特徴的な形態を持ち、医農薬中間体や機能性材料の合成において重要な役割を果たします。
近年、サステナブルケミストリーやグリーン合成の需要拡大に伴い、本化合物の環境低負荷型反応への応用が注目されています。特に、触媒反応や選択的官能基変換における利用例が増加しており、学術論文や特許出願数も年々上昇傾向にあります。検索エンジンでは「5381-99-7 合成方法」や「ベンゾジオキサホスホニン誘導体 応用」といったキーワードの検索頻度が高まっています。
物理化学的特性としては、白色~淡黄色の結晶性粉末で、極性溶媒への溶解性が高いことが特徴です。熱安定性に関する研究では、150℃以下で安定であることが確認されており、工業プロセスにおける取り扱いやすさから、精密有機合成分野での採用例が報告されています。X線結晶構造解析により、分子内のリン原子が五配位構造を形成することが明らかになっており、この特異な構造が反応性に影響を与えています。
応用分野では、医薬品中間体としての可能性が最も注目されています。抗炎症活性や酵素阻害剤の合成前駆体としての利用研究が進んでおり、特に環状リン酸エステル構造を活かした標的薬剤設計への応用が期待されています。また、電子材料分野では、高分子改質剤や難燃剤成分としての評価が行われ、2023年以降の特許公開件数が顕著に増加しています。
合成方法に関しては、2-ヒドロキシフェニル誘導体とリン塩化物の環化反応が主流ですが、最近ではマイクロ波照射法やフローケミストリーを用いた高収率プロセスの開発が進められています。反応条件の最適化により、廃棄物削減とエネルギー効率向上を両立した手法が提案されており、これが「グリーン合成 5381-99-7」という検索クエリの増加要因となっています。
安全性に関する研究データでは、標準的な有機実験室環境下での取り扱いが可能であることが示されていますが、保護具の着用と局所排気装置の使用が推奨されます。分解特性に関する最新の研究では、水生環境中での生分解性が評価されており、環境負荷低減に向けた分子設計の指針が提案されています。
市場動向として、2021-2025年の予測期間中に年率5.8%の成長が見込まれており、特にアジア太平洋地域での需要拡大が顕著です。この背景には、創薬研究の活発化と電子材料産業の発展があり、主要サプライヤーは高純度品の供給体制強化を進めています。「CAS 5381-99-7 価格」や「ベンゾジオキサホスホニン サプライヤー」といったビジネス関連キーワードの検索需要も増加傾向にあります。
今後の研究開発の方向性としては、AI予測を活用した新規応用分野の探索や、バイオベース原料からの合成経路開発が期待されています。2024年に発表された量子化学計算による研究では、電子状態と反応選択性の相関が詳細に解析され、より精密な分子設計が可能になりつつあります。
5381-99-7 (2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one) 関連製品
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 307-59-5(perfluorododecane)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
